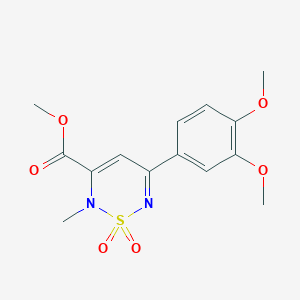
methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a complex organic compound belonging to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyaniline with thionyl chloride to form 3,4-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with methyl hydrazinecarboxylate under controlled conditions to yield the desired thiadiazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazine derivatives such as:
- 1,2,4-benzothiadiazine-1,1-dioxide
- 1,2,3-thiadiazine
- 1,2,4-thiadiazine
- 1,2,6-thiadiazine
Uniqueness
Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its potential as a versatile reagent and its efficacy in various applications compared to other thiadiazine derivatives.
Properties
Molecular Formula |
C14H16N2O6S |
|---|---|
Molecular Weight |
340.35 g/mol |
IUPAC Name |
methyl 5-(3,4-dimethoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazine-3-carboxylate |
InChI |
InChI=1S/C14H16N2O6S/c1-16-11(14(17)22-4)8-10(15-23(16,18)19)9-5-6-12(20-2)13(7-9)21-3/h5-8H,1-4H3 |
InChI Key |
MAMQRFFYNWLWND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















